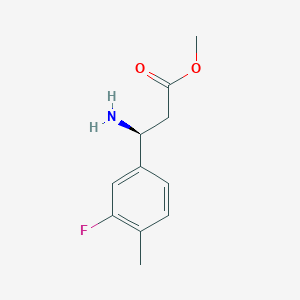
Methyl (s)-3-amino-3-(3-fluoro-4-methylphenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (s)-3-amino-3-(3-fluoro-4-methylphenyl)propanoate is a chemical compound with the molecular formula C11H14FNO2. It is a derivative of phenylalanine, a naturally occurring amino acid. This compound is of interest due to its unique structural features, which include a fluorine atom and a methyl group attached to the aromatic ring. These modifications can significantly influence the compound’s chemical properties and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (s)-3-amino-3-(3-fluoro-4-methylphenyl)propanoate typically involves the esterification of the corresponding amino acid. One common method is the reaction of (s)-3-amino-3-(3-fluoro-4-methylphenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may involve techniques such as crystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (s)-3-amino-3-(3-fluoro-4-methylphenyl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
Methyl (s)-3-amino-3-(3-fluoro-4-methylphenyl)propanoate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects due to its structural similarity to biologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl (s)-3-amino-3-(3-fluoro-4-methylphenyl)propanoate involves its interaction with specific molecular targets. The presence of the fluorine atom can enhance its binding affinity to certain enzymes or receptors. The compound may act by inhibiting or activating these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (s)-2-amino-3-(3-fluoro-4-methylphenyl)propanoate
- Ethyl 3-[(3-fluoro-4-methylphenyl)methyl]amino propanoate
Uniqueness
Methyl (s)-3-amino-3-(3-fluoro-4-methylphenyl)propanoate is unique due to its specific structural features, such as the position of the amino group and the presence of the fluorine atom. These characteristics can influence its reactivity and biological activity, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C11H14FNO2 |
|---|---|
Poids moléculaire |
211.23 g/mol |
Nom IUPAC |
methyl (3S)-3-amino-3-(3-fluoro-4-methylphenyl)propanoate |
InChI |
InChI=1S/C11H14FNO2/c1-7-3-4-8(5-9(7)12)10(13)6-11(14)15-2/h3-5,10H,6,13H2,1-2H3/t10-/m0/s1 |
Clé InChI |
ZPQWAPBXEJQAPZ-JTQLQIEISA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)[C@H](CC(=O)OC)N)F |
SMILES canonique |
CC1=C(C=C(C=C1)C(CC(=O)OC)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


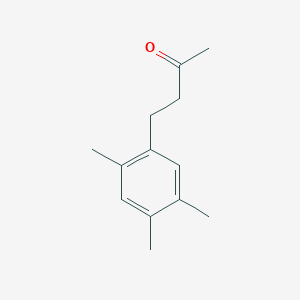
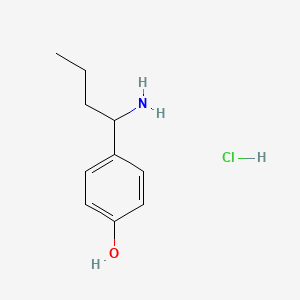
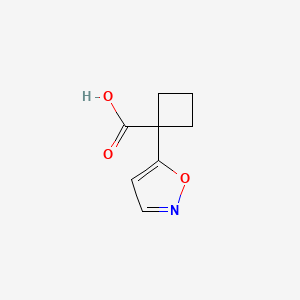
![5-Chloro-2-methyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B13545444.png)
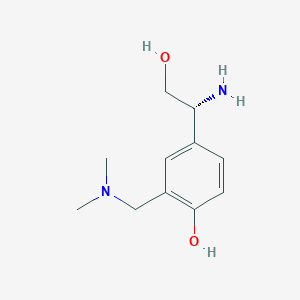
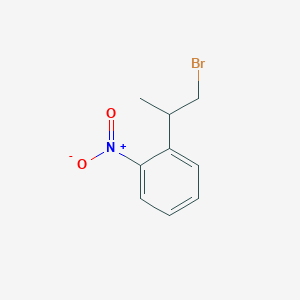
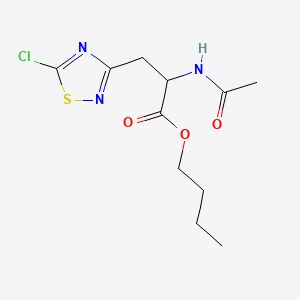
![[(2R,3R,4S,5S,6S)-4,5-diacetyloxy-2-(2-diethoxyphosphorylethyl)-6-[[(4S)-2,5-dioxo-1,3-oxazolidin-4-yl]methoxy]oxan-3-yl] acetate](/img/structure/B13545476.png)
![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)methyl]-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxylic acid](/img/structure/B13545484.png)

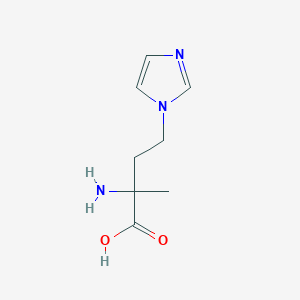

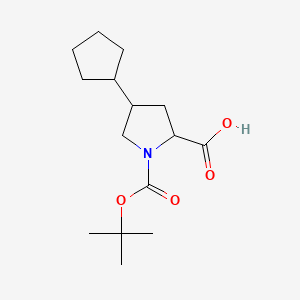
aminehydrochloride](/img/structure/B13545525.png)
